

use of 1-Bromo-2,6-difluorobenzene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2,6-difluorobenzene**

Cat. No.: **B153491**

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An Application Guide to the Strategic Use of **1-Bromo-2,6-difluorobenzene** in Modern Pharmaceutical Synthesis

Authored by: Gemini, Senior Application Scientist Abstract

1-Bromo-2,6-difluorobenzene has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution pattern, render it an invaluable synthon for creating complex molecular architectures. The fluorine atoms modulate the acidity of adjacent protons, influence conformational preferences, and can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredient (API).^{[1][2]} This guide provides an in-depth analysis of the reactivity of **1-Bromo-2,6-difluorobenzene**, detailed protocols for its application in key synthetic transformations, and insights into its role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical development, with approximately 25-30% of all marketed drugs containing at least one fluorine atom.^{[2][3]} This is due to the unique properties of fluorine, the most electronegative element, which can profoundly alter a molecule's physicochemical and

pharmacokinetic profiles. The 2,6-difluorophenyl motif, readily accessible from **1-Bromo-2,6-difluorobenzene**, is particularly advantageous. The dual fluorine atoms act as powerful electron-withdrawing groups, enhancing the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions. Furthermore, they can act as hydrogen bond acceptors and improve metabolic resistance by blocking sites susceptible to oxidative metabolism.^[1] This makes **1-Bromo-2,6-difluorobenzene** a versatile and highly sought-after intermediate for constructing novel APIs.^[4]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a building block is critical to its successful application. **1-Bromo-2,6-difluorobenzene** is a stable, yet highly reactive, compound for targeted chemical modifications.

Property	Value	Reference
CAS Number	64248-56-2	
Molecular Formula	C ₆ H ₃ BrF ₂	
Molecular Weight	192.99 g/mol	[5]
Appearance	Colorless to light yellow liquid/powder	[6]
Boiling Point	61 °C (at 35 mmHg)	[5]
Flash Point	53 °C (127.4 °F) - closed cup	[7]
Refractive Index	n _{20/D} 1.51 (lit.)	

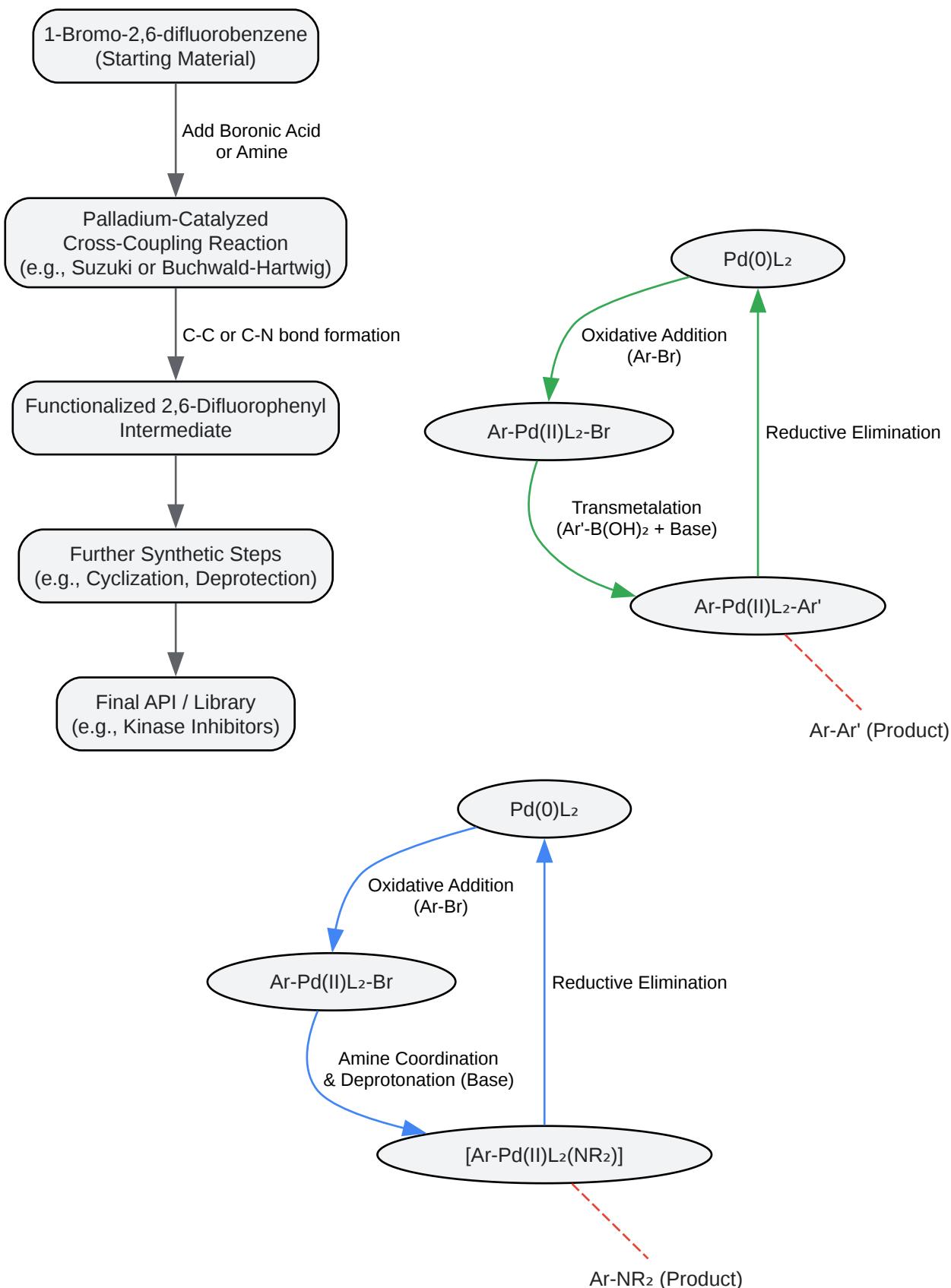
The key to its utility lies in the polarized C-Br bond, which is activated for palladium-catalyzed cross-coupling reactions. The ortho-fluorine atoms sterically hinder the bromine, which can influence catalyst and ligand selection, but also provide the electronic push that makes these reactions highly efficient under optimized conditions.

Core Applications in Pharmaceutical Synthesis

1-Bromo-2,6-difluorobenzene is predominantly used in palladium-catalyzed C-C and C-N bond-forming reactions, which are fundamental transformations in drug discovery.[8][9]

Workflow for API Synthesis using **1-Bromo-2,6-difluorobenzene**

The following diagram illustrates a typical synthetic workflow where **1-Bromo-2,6-difluorobenzene** is functionalized to create a core intermediate for a pharmaceutical library.

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- To cite this document: BenchChem. [use of 1-Bromo-2,6-difluorobenzene in pharmaceutical synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153491#use-of-1-bromo-2-6-difluorobenzene-in-pharmaceutical-synthesis>]

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